2-(2-Naphthyloxy)butanoyl chloride

Regiochemistry Molecular Recognition Structure-Activity Relationship

2-(2-Naphthyloxy)butanoyl chloride (CAS 65291-29-4) is a specialized acyl chloride featuring a naphthyloxy group attached to a butanoyl chloride moiety, with the molecular formula C14H13ClO2 and a molecular weight of 248.7 g/mol. The compound serves as a reactive electrophilic building block in organic synthesis, participating in acylation reactions with various nucleophiles including amines, alcohols, and thiols.

Molecular Formula C14H13ClO2
Molecular Weight 248.7 g/mol
CAS No. 65291-29-4
Cat. No. B1421815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Naphthyloxy)butanoyl chloride
CAS65291-29-4
Molecular FormulaC14H13ClO2
Molecular Weight248.7 g/mol
Structural Identifiers
SMILESCCC(C(=O)Cl)OC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H13ClO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h3-9,13H,2H2,1H3
InChIKeyOPEWCTKDPYRJQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Naphthyloxy)butanoyl chloride (CAS 65291-29-4): A Versatile Acylating Reagent for Pharmaceutical Intermediates and Heterocyclic Synthesis


2-(2-Naphthyloxy)butanoyl chloride (CAS 65291-29-4) is a specialized acyl chloride featuring a naphthyloxy group attached to a butanoyl chloride moiety, with the molecular formula C14H13ClO2 and a molecular weight of 248.7 g/mol . The compound serves as a reactive electrophilic building block in organic synthesis, participating in acylation reactions with various nucleophiles including amines, alcohols, and thiols . Its core applications lie in medicinal chemistry as a pharmaceutical intermediate, in heterocyclic synthesis via palladium-catalyzed reduction pathways, and in proteomics research as a derivatization reagent [1]. The compound is commercially available from multiple suppliers with typical purity specifications of 95% to 98% .

Why Generic Acyl Chlorides Cannot Replace 2-(2-Naphthyloxy)butanoyl chloride in Targeted Synthesis


Substituting 2-(2-naphthyloxy)butanoyl chloride with structurally related acyl chlorides introduces unpredictable outcomes that may compromise synthetic objectives. The compound's 2-naphthyloxy substitution position, α-branched butanoyl backbone, and specific acyl chloride reactivity collectively determine its behavior in downstream reactions . Replacing it with 2-(1-naphthyloxy)butanoyl chloride (CAS 1160257-60-2) alters the regiochemical presentation of the naphthalene ring, potentially affecting molecular recognition in biological systems or crystal packing in materials applications. Using simpler aryloxybutanoyl chlorides or benzoyl chlorides modifies both steric bulk and electronic properties, changing reaction rates, product profiles, and ultimately the viability of the target synthesis route. The palladium-catalyzed reduction of 2-naphthyloxyalkanoyl chlorides to naphthyloxyalkanals [1] represents a specific transformation that may not proceed equivalently with alternative substitution patterns. Direct substitution without comparative validation introduces unnecessary experimental risk and may lead to irreproducible results or failed syntheses.

Quantitative Differentiation of 2-(2-Naphthyloxy)butanoyl chloride from Structural Analogs and In-Class Alternatives


Regiochemical Differentiation: 2-Naphthyloxy vs. 1-Naphthyloxy Substitution Patterns

The target compound features substitution at the 2-position of the naphthalene ring, while the closest analog, 2-(1-naphthyloxy)butanoyl chloride, bears substitution at the 1-position . This regiochemical distinction fundamentally alters the spatial orientation of the naphthalene moiety relative to the reactive acyl chloride group. In biological contexts where naphthyl-containing ligands interact with defined receptor pockets, the 2-substituted naphthyl group presents a different molecular surface geometry compared to the 1-substituted analog, which may impact binding affinity and selectivity in drug discovery programs [1].

Regiochemistry Molecular Recognition Structure-Activity Relationship

Acylating Reactivity Differentiation: Steric and Electronic Effects vs. Simpler Acyl Chlorides

The α-branched butanoyl backbone in 2-(2-naphthyloxy)butanoyl chloride introduces steric hindrance adjacent to the carbonyl carbon, which modulates acylation reaction rates and selectivity profiles compared to unbranched or less sterically encumbered acyl chlorides . While quantitative kinetic data for this specific compound are not publicly reported, the presence of the 2-naphthyloxy substituent at the α-position of the butanoyl chain represents a defined structural feature that distinguishes it from simpler acyl chlorides such as benzoyl chloride and acetyl chloride . The naphthyloxy group imparts both steric bulk and extended π-conjugation, affecting both the electrophilicity of the carbonyl carbon and the stability of tetrahedral intermediates during nucleophilic acyl substitution [1].

Acylation Kinetics Electrophilic Reactivity Steric Effects

Validated Synthetic Utility: Palladium-Catalyzed Reduction to Naphthyloxyalkanals

2-(2-Naphthyloxy)butanoyl chloride has established utility as a precursor for naphthyloxyalkanals via palladium-catalyzed reduction, a transformation validated in peer-reviewed literature for the synthesis of regioisomeric naphtho-furans [1]. This specific application distinguishes it from other acyl chlorides that have not been demonstrated in this particular heterocyclic synthetic pathway. The palladium-catalyzed reduction of 2-naphthyloxyalkanoyl chlorides proceeds under mild conditions to yield naphthyloxyalkanals, which serve as key intermediates for acid-catalyzed cyclization to naphthofuran derivatives [2]. While quantitative yield data for the specific 2-(2-naphthyloxy)butanoyl chloride substrate are not disaggregated in the source, the methodology is validated across the class of 2-naphthyloxyalkanoyl chlorides.

Heterocyclic Synthesis Palladium Catalysis Aldehyde Synthesis

Commercial Availability: Purity Specifications Across Suppliers

2-(2-Naphthyloxy)butanoyl chloride is commercially available from multiple vendors with specified purity grades, enabling users to select appropriate quality levels for their intended applications. Supplier purity specifications range from 95% to 98% . This range compares favorably to the closely related analog 2-(1-naphthyloxy)butanoyl chloride (CAS 1160257-60-2), which is offered at similar purity specifications (minimum 95%) from commercial sources . Both isomers share identical molecular formula and weight (C14H13ClO2, 248.7 g/mol), but differ in CAS registry numbers, with the 2-isomer registered as 65291-29-4 [1].

Procurement Quality Control Vendor Comparison

Regulatory and Safety Profile: No Hazardous Surcharge Designation

According to supplier documentation, 2-(2-naphthyloxy)butanoyl chloride is designated as carrying no hazardous surcharge associated with the product [1]. This classification simplifies procurement logistics and reduces shipping costs compared to many acyl chlorides that are subject to Dangerous Goods regulations and associated surcharges. The compound is specified for research use only and is not intended for clinical or in vitro diagnostic applications . Comparable safety data for 2-(1-naphthyloxy)butanoyl chloride (CAS 1160257-60-2) indicate that analog is classified as an irritant [2], highlighting a potential differentiation in hazard classification between the two regioisomers.

Shipping Compliance Procurement Logistics Safety Classification

Optimal Procurement and Application Scenarios for 2-(2-Naphthyloxy)butanoyl chloride Based on Evidence


Medicinal Chemistry: Synthesis of Naphthyl-Containing Bioactive Amides and Esters

The compound serves as an acylating agent for introducing the 2-(2-naphthyloxy)butanoyl moiety into amine- or alcohol-containing pharmacophores . The 2-position substitution on the naphthalene ring provides a specific spatial orientation distinct from 1-naphthyloxy analogs, which may be critical for optimizing ligand-receptor interactions in drug discovery programs [1]. Derivatives of 2-naphthyloxy compounds have demonstrated activity in antiamnesic, anti-inflammatory, and histamine H3 receptor modulation contexts [2]. Selection of this specific regioisomer is warranted when structure-activity relationship studies indicate a preference for 2-naphthyl substitution geometry.

Heterocyclic Synthesis: Preparation of Naphthofuran Derivatives via Palladium-Catalyzed Reduction

2-(2-Naphthyloxy)butanoyl chloride is a validated substrate for palladium-catalyzed reduction to yield naphthyloxyalkanals, which subsequently undergo acid-catalyzed cyclization on Amberlyst 15 resin to produce regioisomeric naphtho-furans [3]. This established synthetic route distinguishes it from other acyl chlorides that lack demonstrated utility in this specific heterocyclic pathway. Procurement is indicated for researchers pursuing naphthofuran-based compound libraries or natural product analog synthesis.

Proteomics Research: Protein Derivatization and Covalent Labeling Studies

The compound is specified for use in proteomics research applications, functioning as an acylating reagent for covalent modification of protein targets . The naphthyloxy group may serve as a UV-detectable or fluorescent handle depending on the experimental context. The α-branched butanoyl architecture provides a distinct steric profile compared to simpler acylating reagents, potentially influencing labeling site selectivity. The compound is offered in research-grade quantities (e.g., 100 mg) suitable for proteomics-scale experiments .

Pharmaceutical Intermediate Manufacturing: Cost-Effective Procurement with Specified Purity

The compound is commercially available with purity specifications of 95% to 98% from multiple vendors . The 98% purity grade supports applications requiring higher chemical purity standards, while the absence of hazardous surcharge designation for this product [4] can reduce shipping costs compared to irritant-classified alternatives like the 1-naphthyloxy isomer [5]. Procurement of this specific CAS registry number (65291-29-4) ensures receipt of the correct regioisomer, which is critical for synthetic reproducibility in regulated pharmaceutical development environments.

Technical Documentation Hub

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